molecular formula C15H12O4 B1334467 3-[(4-formylphenoxy)methyl]benzoic Acid CAS No. 479578-95-5

3-[(4-formylphenoxy)methyl]benzoic Acid

Cat. No. B1334467
M. Wt: 256.25 g/mol
InChI Key: NALDNBPQKSJDKB-UHFFFAOYSA-N
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Description

3-[(4-formylphenoxy)methyl]benzoic Acid is a compound that can be associated with the field of organic chemistry, particularly within the context of aromatic carboxylic acids and their derivatives. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, characterization, and properties are discussed, which can provide insights into the analysis of 3-[(4-formylphenoxy)methyl]benzoic Acid.

Synthesis Analysis

The synthesis of related aromatic carboxylic acids often involves multi-step reactions, including functional group transformations and coupling reactions. For instance, the synthesis of 3-formyl-4-hydroxyl benzoic acid from hydroxybenzoic acid and chloroform is detailed, using phase transfer catalysis and sodium hydroxide as a solvent . Similarly, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from its formyl precursor using Et3SiH/I2 as a reducing agent is described . These methods could potentially be adapted for the synthesis of 3-[(4-formylphenoxy)methyl]benzoic Acid by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometry of aromatic carboxylic acids and their derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray diffraction for solid-state analysis . Density functional theory (DFT) calculations are also employed to optimize molecular structures and geometries, providing theoretical support for the experimental findings . These techniques would be relevant for analyzing the molecular structure of 3-[(4-formylphenoxy)methyl]benzoic Acid.

Chemical Reactions Analysis

Aromatic carboxylic acids can undergo various chemical reactions, including esterification, reduction, and coupling reactions. The synthesis of methyl esters from amino benzoic acids , and the formation of Schiff bases through condensation reactions , are examples of such transformations. The reactivity of the formyl group in 3-[(4-formylphenoxy)methyl]benzoic Acid would allow for similar reactions, potentially leading to the formation of various derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic carboxylic acids are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the acid-base dissociation and solubility in different solvents . The photophysical properties of lanthanide-based coordination polymers assembled from derivatives of benzoic acids have been studied, indicating the potential for luminescence and other optical properties . These properties would be important to consider when analyzing 3-[(4-formylphenoxy)methyl]benzoic Acid.

Scientific Research Applications

Liquid Crystal Synthesis

3-[(4-formylphenoxy)methyl]benzoic Acid is instrumental in synthesizing liquid crystal intermediates. These intermediates are critical for the development of ferroelectric and antiferroelectric liquid crystals. The synthesis process involves multiple stages including methylation, acylation, and reduction, highlighting its complex chemical versatility (Dou Qing, 2000).

Plant Growth Regulation

Research dating back to 1959 demonstrates the role of benzoic acid derivatives, including those similar to 3-[(4-formylphenoxy)methyl]benzoic Acid, in plant growth regulation. These compounds, particularly when chloro- and methyl-substituted, exhibit significant growth-promoting activities, influencing agricultural practices (Mary B. Pybus et al., 1959).

Antioxidant Properties

In 2017, research uncovered benzoic acid derivatives with strong antioxidant activities. These compounds, structurally related to 3-[(4-formylphenoxy)methyl]benzoic Acid, offer insights into developing new antioxidant agents (Lan-lan Xu et al., 2017).

Chemical Synthesis

The compound is also used in the synthesis of various chemical compounds. For example, its derivatives play a role in the synthesis of 2-hydroxy-4-methyl benzoic acid, which has multiple applications in organic chemistry and potentially in pharmaceuticals (Che Qing-ming et al., 2006).

Metabolism Research

The compound and its derivatives are also significant in studying microbial metabolism, as seen in the methanogenic degradation of m-cresol, revealing insights into environmental biochemistry (K. Londry & P. Fedorak, 1993).

properties

IUPAC Name

3-[(4-formylphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALDNBPQKSJDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397656
Record name 3-[(4-formylphenoxy)methyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-formylphenoxy)methyl]benzoic Acid

CAS RN

479578-95-5
Record name 3-[(4-formylphenoxy)methyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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